Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium
Description
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is an organometallic complex where a chromium(0) center is coordinated to three carbonyl ligands and a η⁶-1,2,3,4-tetrahydronaphthalene (THN) ligand. This compound belongs to the class of planar chiral arene tricarbonyl chromium complexes, which are notable for their applications in asymmetric catalysis and stereoselective synthesis . The THN ligand provides a partially saturated aromatic system, enhancing both steric and electronic tunability compared to fully aromatic analogs. Its CAS registry number is 1215-52-7 (or 121548-05-8 in some databases), as referenced in industrial chemical catalogs .
Key structural features include:
- Coordination geometry: Octahedral, with the THN ligand occupying three facial positions and carbonyl ligands completing the coordination sphere.
- Chirality: Planar chirality arises from the non-symmetrical substitution pattern of the THN ligand, making it valuable in enantioselective reactions.
- Stability: The compound is air-sensitive and thermally unstable, requiring handling under inert atmospheres .
Properties
IUPAC Name |
carbon monoxide;chromium;1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.3CO.Cr/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-2,5-6H,3-4,7-8H2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCNXXOJQYMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC2=CC=CC=C2C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12154-63-1 | |
| Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12154-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Solvent Systems
The reaction is typically conducted under reflux in a mixed solvent system of di-n-butyl ether and tetrahydrofuran (THF) (9:1 v/v). The high boiling point of di-n-butyl ether (~141°C) enables sustained heating, while THF enhances solubility of the arene ligand. An inert atmosphere (nitrogen or argon) is critical to prevent oxidation of the chromium center.
The stoichiometric equation is:
Carbon monoxide evolution necessitates efficient venting or trapping systems to maintain reaction equilibrium.
Yield Optimization
Yields are influenced by:
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Temperature : Prolonged reflux (~24–72 hours) at 80–120°C maximizes ligand exchange but risks tetralin dehydrogenation.
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Solvent Purity : Trace moisture or oxygen degrades , necessitating anhydrous, degassed solvents.
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Substrate Ratio : A 1:1 molar ratio of to tetralin minimizes side products like uncomplexed tetralin or chromium oxides.
Alternative Routes Using Pre-formed Chromium Complexes
For sensitive substrates or specialized applications, tricarbonylchromium complexes can be synthesized via ligand displacement from pre-formed intermediates.
Cr(CO)3L3Cr(CO)_3L_3Cr(CO)3L3 Precursors
Chromium tricarbonyl complexes with labile ligands (e.g., , , or naphthalene) serve as versatile precursors. For example, reacts with tetralin under milder conditions (25–60°C) in THF, displacing naphthalene via competitive π-coordination.
Advantages and Limitations
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Milder Conditions : Avoids high-temperature decomposition of thermally labile arenes.
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Reduced Byproducts : Ligand displacement minimizes CO evolution, simplifying purification.
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Lower Yields : Steric hindrance from bulky ligands often limits displacement efficiency (40–60% yields).
Industrial-Scale Production Considerations
Scalable synthesis requires balancing cost, safety, and yield:
Solvent Recycling
Di-n-butyl ether’s high boiling point permits distillation recovery, reducing waste. THF, however, demands strict moisture control to prevent peroxide formation.
Catalyst Recovery
Chromium residues are toxic and regulated. Industrial protocols employ chelating resins or precipitation (e.g., filtration) to meet environmental standards.
Summary of Synthetic Approaches
The table below contrasts key methodologies:
| Method | Reagents | Solvent System | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Direct route | , tetralin | Di-n-butyl ether/THF | 80–120 | 60–75 | High purity, minimal byproducts |
| displacement | , tetralin | THF | 25–60 | 40–60 | Mild conditions, suited for sensitive substrates |
Mechanistic Insights and Challenges
Ligand Exchange Dynamics
The reaction proceeds via dissociative ligand substitution:
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CO Loss : Thermal cleavage of one CO ligand from generates a coordinatively unsaturated intermediate.
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Arene Binding : Tetralin coordinates to the chromium center through its π-system, stabilized by back-donation from chromium’s d-orbitals.
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CO Reorganization : Remaining CO ligands adopt a facial geometry to minimize steric strain.
Scientific Research Applications
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Organometallic Chemistry: The compound serves as a model complex for studying metal-ligand interactions and reaction mechanisms.
Material Science: It is used in the synthesis of novel materials with unique electronic and magnetic properties.
Biological Studies:
Mechanism of Action
The mechanism of action of tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium involves the coordination of the chromium center with the carbonyl and tetrahydronaphthalene ligands. The chromium atom can undergo various oxidation and reduction states, facilitating different chemical reactions. The carbonyl ligands can participate in back-donation, where electron density is transferred from the metal to the carbonyl ligands, stabilizing the complex .
Comparison with Similar Compounds
Planar Chiral (1,2-Disubstituted Arene)chromium Tricarbonyl Complexes
Son et al. (1998) synthesized 1,2-disubstituted arene chromium tricarbonyl compounds, such as tricarbonyl(1,2-dimethylbenzene)chromium . These complexes exhibit stronger planar chirality due to steric hindrance from ortho-substituents, enabling high enantioselectivity in asymmetric hydroboration reactions (up to 95% ee) . Compared to the THN analog, the fully aromatic system in 1,2-dimethylbenzene derivatives confers greater rigidity but reduced solubility in polar solvents.
Bidentate Planar Chiral η⁶-Arene Chromium Complexes
Weber and Jones (2001) developed bidentate ligands like tricarbonyl(1,2-diphosphinoarene)chromium for catalytic asymmetric hydrosilylation. These complexes leverage both the arene’s π-system and phosphine donors for substrate activation, achieving turnover numbers (TON) exceeding 1,000 . In contrast, the THN-based complex lacks donor sites for secondary coordination, limiting its utility in multi-step catalytic cycles.
Tetrahydronaphthalene Derivatives
Substituent Effects on Reactivity
For example:
The chromium complex’s higher molecular weight and metal coordination significantly alter its redox behavior compared to organic THN derivatives.
Substituted THN Ligands in Organometallic Chemistry
Compounds like 1,2,3,4-tetrahydro-5,6,7,8-tetraphenylnaphthalene (CAS 114474-44-1) demonstrate how bulky substituents stabilize metal complexes.
Data Tables
Table 1: Structural and Catalytic Comparison
Table 2: Hazard Comparison
Biological Activity
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is a chromium complex that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₃H₈CrO₃
- Molecular Weight : 264.2 g/mol
- CAS Number : 12154-63-1
- Synonyms : Tricarbonyl(1,2,3,4-tetrahydronaphthalene)-chromium, tricarbonyl[(4a,5,6,7,8,8a-eta)-1,2,3,4-tetrahydronaphthalene]chromium.
Synthesis
The synthesis of this compound typically involves the coordination of chromium tricarbonyl with 1,2,3,4-tetrahydronaphthalene. Various methods have been explored to enhance the yield and selectivity of the complex formation. For instance:
- Regioselective Reactions : Studies have shown that introducing substituents at specific positions on the tetrahydronaphthalene can influence the regioselectivity of the resulting chromium complex .
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Key findings include:
- Antiproliferative Effects : Research indicates that chromium complexes can exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that certain derivatives of tricarbonylchromium complexes can inhibit the growth of human ovarian cancer cells .
- Mechanisms of Action : The biological activity is believed to be mediated through various mechanisms such as:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity :
- Toxicological Assessment :
Data Summary
Chemical Reactions Analysis
Substitution and Demethoxylation Reactions
The tricarbonylchromium group directs regioselective substitution. Key findings include:
Demethoxylation with LiAlH₄
Methoxy-substituted complexes undergo demethoxylation at positions adjacent to the chromium moiety. Reactivity depends on stereochemistry:
| Substrate | Position | Isomer | Demethoxylation Rate | Product | Reference |
|---|---|---|---|---|---|
| 8-OMe-tetralin | C-8 | endo | High | 7-Hydroxy derivative | |
| 8-OMe-tetralin | C-8 | exo | Low | Minimal demethoxylation |
Mechanistic Insight :
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The endo configuration positions the methoxy group proximal to the chromium center, facilitating coordination-assisted cleavage .
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Substituents at C-2 (e.g., -NPr₂) enhance demethoxylation by stabilizing transition states .
Lithiation and Electrophilic Functionalization
The tricarbonylchromium group activates specific positions for lithiation. Studies reveal:
C-7 Lithiation
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Substrate : 8-Methoxy-2-(dipropylamino)tetralin chromium complex (endo-4 ) .
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Conditions : Butyllithium (3 eq.) and TMEDA (3 eq.) in THF at -78°C .
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Electrophilic Quenching :
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | 7-Methyl-8-methoxy derivative | 50 | |
| Trimethylsilyl Cl | 7-Trimethylsilyl-8-methoxy derivative | 92 |
Key Observation :
Lithiation occurs exclusively at C-7 due to enhanced acidity from the chromium complex’s electron-withdrawing effect .
Stereochemical Influence on Reactivity
The endo/exo configuration critically impacts reaction pathways:
| Reaction | endo-Complex Reactivity | exo-Complex Reactivity | Reference |
|---|---|---|---|
| Demethoxylation | High | Low | |
| Lithiation | Selective at C-7 | No reaction |
Structural Rationale :
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endo isomers stabilize transition states via chromium-lone pair interactions (e.g., N→Cr in amino-substituted complexes) .
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exo isomers lack such stabilizing effects, leading to slower kinetics .
Hydrogenation and Ring Modification
The tetrahydronaphthalene backbone undergoes hydrogen transfer under specific conditions:
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Reaction with decalin at elevated temperatures produces cyclohexylphenyl chromium tricarbonyl via hydrogenation of one aromatic ring .
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Selectivity depends on solvent and Cr(CO)₃ coordination geometry .
Comparative Stability and Decomplexation
Q & A
Q. What are the established synthetic routes for tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves ligand substitution or direct coordination of 1,2,3,4-tetrahydronaphthalene (tetralin) to chromium tricarbonyl precursors. For example:
- Procedure : Reacting tetralin with Cr(CO)₆ under thermal or photolytic conditions in anhydrous solvents (e.g., THF, toluene). Triethylamine is often added to scavenge protons released during ligand exchange .
- Optimization : Yields depend on solvent polarity, temperature (80–120°C), and reaction duration (24–72 hours). Lower yields (<50%) are common due to competing side reactions; inert atmosphere (N₂/Ar) is critical to prevent oxidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (isopropyl ether) isolates the product .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Key techniques include:
- X-ray Crystallography : Determines precise geometry, Cr–C bond distances (~1.84 Å), and ligand coordination mode. The tetrahydronaphthalene ring adopts a boat conformation upon metal binding .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 284) .
Advanced Research Questions
Q. How does chromium coordination modulate the reactivity of tetrahydronaphthalene in C–H activation?
Methodological Answer: The Cr(CO)₃ group acts as an electron-withdrawing activator, polarizing the aromatic ring and directing electrophilic substitution.
- Experimental Design : Ortho-arylation of tetralin derivatives via π-complexation with Cr(CO)₃ enhances regioselectivity. For example, coupling with aryl halides under Pd catalysis achieves >70% yield at the Cr-activated position .
- Mechanistic Insight : DFT studies suggest Cr stabilizes transition states via back-donation, lowering activation barriers by ~15 kcal/mol compared to free tetralin .
Q. What role does chromium tricarbonyl play in tautomeric equilibria of tetralin derivatives?
Methodological Answer: Complexation with Cr(CO)₃ shifts keto-enol equilibria by stabilizing the keto form through π-backbonding:
- Case Study : 1,2,3,4-Tetrahydronaphthalene-1,4-dione complexed with Cr(CO)₃ shows >95% keto form in benzene at RT, versus 60% for the free ligand. This is confirmed by ¹H NMR (disappearance of enol OH peak at δ 12 ppm) .
- Kinetic Analysis : UV-Vis monitoring reveals a 10-fold acceleration in keto formation upon Cr coordination, attributed to reduced enolate resonance stabilization .
Q. How do solvent and temperature discrepancies in synthesis protocols affect data interpretation?
Methodological Answer: Conflicting reports on reaction efficiency often stem from solvent/temperature variations:
- Solvent Effects : Polar aprotic solvents (THF) favor faster ligand substitution but may decompose Cr(CO)₃ intermediates. Non-polar solvents (toluene) improve stability but slow kinetics .
- Temperature Trade-offs : Higher temperatures (>100°C) accelerate CO ligand loss but risk tetralin dehydrogenation. Controlled microwave heating (80°C, 24h) balances yield and purity .
- Troubleshooting : Use GC-MS to identify byproducts (e.g., free tetralin or Cr oxides) and adjust inert gas flow rates to mitigate decomposition .
Q. Can this compound serve as a precursor for chiral catalysts?
Methodological Answer: Yes, but stereochemical control requires tailored ligands:
- Asymmetric Synthesis : Chiral auxiliaries (e.g., (R)-BINAP) induce enantioselectivity during C–H functionalization. For example, hydroarylation of styrenes achieves up to 85% ee under Cr(CO)₃ mediation .
- Limitations : Steric hindrance from the tetralin ring limits accessibility to bulky substrates. Computational modeling (e.g., Gaussian) predicts optimal ligand-substrate pairs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
